1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
Description
This spirocyclic compound features a pyrazolo[3,4-b]pyridine core fused to a cyclopentane ring via a spiro junction. Key substituents include:
- Ethyl group at the 1'-position.
- Oxo group at the 6'-position.
- Carbonitrile at the 5'-position.
Properties
IUPAC Name |
1-ethyl-6-oxospiro[5,7-dihydropyrazolo[3,4-b]pyridine-4,1'-cyclopentane]-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-17-11-10(8-15-17)13(5-3-4-6-13)9(7-14)12(18)16-11/h8-9H,2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYMLFMBHJPWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C3(CCCC3)C(C(=O)N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile (CAS: 923125-72-8) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N4O
- Molar Mass : 244.29 g/mol
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
1. Anticancer Activity
Studies have demonstrated that derivatives of spirocyclic compounds can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 ± 0.50 |
| 16f | MCF-7 | 5.10 ± 0.40 |
| 40a | MCF-7 | 22.04 |
| 40b | HepG2 | 34.94 |
These results suggest that modifications to the compound's structure can enhance its potency against specific cancer types .
2. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Research has indicated that certain derivatives of spirocyclic compounds can inhibit lipid peroxidation effectively, showcasing their potential as antioxidants.
| Compound | EC50 (mM) |
|---|---|
| 3i | 0.565 ± 0.051 |
| 3r | 0.708 ± 0.074 |
The presence of specific substituents significantly influences the antioxidant activity of these compounds .
The mechanisms underlying the biological activity of spirocyclic compounds like this compound are not fully elucidated but may involve:
- Induction of Apoptosis : Many anticancer agents induce programmed cell death through various pathways including the caspase pathway.
- Cell Cycle Arrest : Certain compounds may inhibit cell cycle progression in cancer cells, leading to reduced proliferation.
Case Studies
Several studies have focused on the synthesis and evaluation of spirocyclic compounds for their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity against multiple cell lines, revealing several candidates with promising IC50 values .
- In Vivo Studies : Some derivatives were tested in animal models to assess their efficacy and safety profiles, with results indicating a potential for therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analog 1: 6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (PYRPCN)
- Core Structure : Pyrazolo[3,4-b]pyridine with a phenyl group at position 1 and methyl at position 3.
- Key Differences: Lacks the spiro cyclopentane moiety. Substituents: Phenyl (vs. ethyl) at position 1; methyl (vs.
- Spectral Data :
- Implications : The phenyl group may enhance π-π stacking interactions, while the spiro structure in the target compound could improve metabolic stability .
Structural Analog 2: 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid
- Core Structure : Spiro pyrazolo[3,4-b]pyridine fused to indoline.
- Key Differences :
- Indoline ring (vs. cyclopentane) in the spiro system.
- Carboxylic acid (vs. carbonitrile) at position 6′.
- Synthesis : Multi-step protocol involving cyclocondensation .
- Implications : The carboxylic acid group introduces hydrogen-bonding capacity, whereas the carbonitrile in the target compound may enhance lipophilicity .
Structural Analog 3: 1-(4-Chlorophenyl)-4-(4-fluorophenyl)-6-hydroxy-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (4a)
Tabular Comparison of Key Properties
*Predicted based on analogous compounds.
Research Findings and Implications
- Spiro vs.
- Substituent Effects :
- Synthetic Efficiency : One-pot methods (e.g., for 4a) offer higher yields (~94%) compared to stepwise protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
